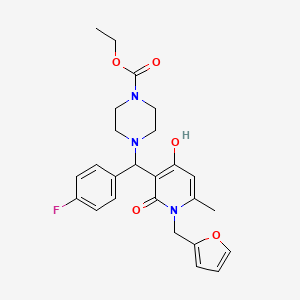
Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28FN3O5 and its molecular weight is 469.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : Known for its versatility in drug design, piperazine derivatives often exhibit various pharmacological properties.
- Furan and Dihydropyridine Moieties : These heterocycles contribute to the compound's biological activity through interactions with biological targets.
- Fluorophenyl Group : The presence of fluorine can enhance metabolic stability and lipophilicity.
The molecular formula is C23H28FN3O4, and its molecular weight is approximately 439.49 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the dihydropyridine scaffold have been shown to inhibit human farnesyltransferase (hFTase), an enzyme critical in cancer cell signaling pathways. In vitro assays revealed IC50 values as low as 25 nM for hFTase inhibition, indicating potent activity against cancer cell lines .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. For example, a related compound showed IC50 values of 46.42 μM for BChE and 157.31 μM for AChE, suggesting that modifications in the structure can enhance selectivity towards specific targets .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of ethyl derivatives indicate promising results against various bacterial strains. Compounds with similar structural motifs have shown effective inhibition against Gram-positive and Gram-negative bacteria, although specific data on this compound are still limited.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer progression and neurotransmitter regulation.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
In a study examining the efficacy of dihydropyridine derivatives, it was found that modifications at the piperazine ring significantly influenced anticancer activity. The most effective derivative exhibited a remarkable reduction in tumor size in xenograft models, supporting the hypothesis that structural optimization can enhance therapeutic outcomes .
Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and apoptosis markers, suggesting their potential use in treating neurodegenerative diseases .
Propriétés
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(18-6-8-19(26)9-7-18)22-21(30)15-17(2)29(24(22)31)16-20-5-4-14-34-20/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYAECCVIGIMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













